(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate
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Overview
Description
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate is a chemical compound known for its unique structure and properties It is composed of a nitrofuran ring attached to a methyl group, which is further connected to a 4-chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with (5-nitrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Medicine: Studied for its potential use in developing new pharmaceuticals with antibacterial or antifungal activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Nitrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with biological molecules. The nitrofuran ring can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to the inhibition of bacterial growth and proliferation. The compound may also interact with specific enzymes or receptors, disrupting essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: A nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(5-Nitrofuran-2-yl)methyl 4-chlorobenzoate is unique due to its specific structural combination of a nitrofuran ring and a chlorobenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
25294-78-4 |
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Molecular Formula |
C12H8ClNO5 |
Molecular Weight |
281.65 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H8ClNO5/c13-9-3-1-8(2-4-9)12(15)18-7-10-5-6-11(19-10)14(16)17/h1-6H,7H2 |
InChI Key |
NQCKQAMGKRSLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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